5-(1-(2,2-Dimethylhydrazono)-2-oxoethyl)furan-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-(2,2-Dimethylhydrazono)-2-oxoethyl)furan-2-carbaldehyde is a complex organic compound that features a furan ring substituted with a carbaldehyde group and a hydrazono group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-(2,2-Dimethylhydrazono)-2-oxoethyl)furan-2-carbaldehyde typically involves the reaction of furan-2-carbaldehyde with 2,2-dimethylhydrazine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the hydrazono group.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-(1-(2,2-Dimethylhydrazono)-2-oxoethyl)furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the hydrazono group to an amine group.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents are employed under acidic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, amines, and various substituted furan derivatives.
Scientific Research Applications
5-(1-(2,2-Dimethylhydrazono)-2-oxoethyl)furan-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 5-(1-(2,2-Dimethylhydrazono)-2-oxoethyl)furan-2-carbaldehyde exerts its effects involves interactions with specific molecular targets. The hydrazono group can form covalent bonds with nucleophilic sites in biological molecules, leading to alterations in their function. The furan ring may also participate in π-π interactions with aromatic residues in proteins, affecting their activity.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-2-furaldehyde: Similar furan ring structure but lacks the hydrazono group.
2-Formyl-5-methylfuran: Another furan derivative with a formyl group.
5-Hydroxymethylfurfural: Contains a hydroxymethyl group instead of a hydrazono group.
Uniqueness
5-(1-(2,2-Dimethylhydrazono)-2-oxoethyl)furan-2-carbaldehyde is unique due to the presence of the hydrazono group, which imparts distinct chemical reactivity and potential biological activity compared to other furan derivatives.
Properties
CAS No. |
303095-05-8 |
---|---|
Molecular Formula |
C9H10N2O3 |
Molecular Weight |
194.19 g/mol |
IUPAC Name |
5-[(E)-N-(dimethylamino)-C-formylcarbonimidoyl]furan-2-carbaldehyde |
InChI |
InChI=1S/C9H10N2O3/c1-11(2)10-8(6-13)9-4-3-7(5-12)14-9/h3-6H,1-2H3/b10-8- |
InChI Key |
CPBDLQLRQNZDNG-NTMALXAHSA-N |
Isomeric SMILES |
CN(C)/N=C(/C=O)\C1=CC=C(O1)C=O |
Canonical SMILES |
CN(C)N=C(C=O)C1=CC=C(O1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.